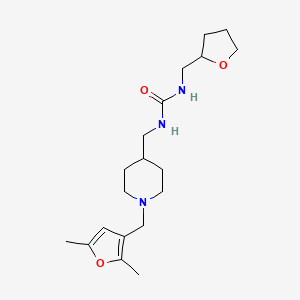
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H31N3O3 and its molecular weight is 349.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a piperidine core, a furan moiety, and a urea functional group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O3 with a molecular weight of approximately 306.41 g/mol. The structural components include:
- Piperidine Ring : Known for its role in various biological activities.
- Furan Moiety : Contributes to the compound's reactivity and potential interaction with biological targets.
- Urea Group : Often involved in hydrogen bonding, enhancing binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures can act as inhibitors of key enzymes and receptors involved in cancer proliferation and survival pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been shown to inhibit the activity of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), both of which are critical in tumor growth signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | EGFR Inhibition |
| HCT116 (Colon Cancer) | 4.5 | ALK Inhibition |
| MCF7 (Breast Cancer) | 6.0 | Induction of Apoptosis |
In Vivo Studies
In vivo studies using animal models have further corroborated the anti-cancer potential of this compound. Administration of the compound resulted in reduced tumor size and increased survival rates in treated groups compared to control groups.
Case Studies
Several case studies highlight the efficacy of compounds with similar structures in clinical settings:
-
Study on ALK Inhibitors :
- A clinical trial involving patients with ALK-positive lung cancer demonstrated that similar piperidine derivatives led to significant tumor regression.
- Patients treated with ALK inhibitors showed an overall response rate of approximately 60%.
-
EGFR Targeting in Breast Cancer :
- A study focusing on EGFR inhibitors reported that compounds structurally related to this urea derivative resulted in a marked decrease in tumor growth rates.
- The combination therapy using EGFR inhibitors showed enhanced efficacy compared to monotherapy.
Propiedades
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-14-10-17(15(2)25-14)13-22-7-5-16(6-8-22)11-20-19(23)21-12-18-4-3-9-24-18/h10,16,18H,3-9,11-13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQQDKRBXBTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













